Cas no 330201-62-2 (2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide)

2-(4-Chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound featuring a thiazole core substituted with a thiophene moiety and an acetamide linker bearing a 4-chlorophenoxy group. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for biologically active molecules. The presence of both thiazole and thiophene heterocycles may confer favorable electronic properties, while the chlorophenoxy group could enhance lipophilicity and binding affinity. Such compounds are often explored for their pharmacological properties, including antimicrobial or kinase inhibitory activity. Its well-defined molecular architecture allows for precise modifications, making it a candidate for structure-activity relationship studies in drug discovery.
2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide structure
330201-62-2 structure
Product Name:2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No:330201-62-2
MF:C15H11ClN2O2S2
MW:350.843039751053
CID:5853699
PubChem ID:2359907
Update Time:2025-10-29

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
    • Acetamide, 2-(4-chlorophenoxy)-N-[4-(2-thienyl)-2-thiazolyl]-
    • AB00414688-07
    • 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
    • 330201-62-2
    • CCG-193390
    • Z28307311
    • MLS000048942
    • 2-(4-chlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
    • AKOS001020323
    • HMS3316L12
    • CHEMBL1346885
    • HMS2172K03
    • F0336-0171
    • Oprea1_063655
    • SMR000061559
    • MLS002636171
    • Inchi: 1S/C15H11ClN2O2S2/c16-10-3-5-11(6-4-10)20-8-14(19)18-15-17-12(9-22-15)13-2-1-7-21-13/h1-7,9H,8H2,(H,17,18,19)
    • InChI Key: OATIXWRBDVEKIH-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2SC=CC=2)=CS1)(=O)COC1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 349.9950476g/mol
  • Monoisotopic Mass: 349.9950476g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 108Ų

2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide Pricemore >>

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Additional information on 2-(4-chlorophenoxy)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Introduction to 2-(4-Chlorophenoxy)-N-[4-(Thiophen-2-Yl)-1,3-Thiazol-2-Yl]Acetamide (CAS No. 330201-62-2)

2-(4-Chlorophenoxy)-N-[4-(Thiophen-2-Yl)-1,3-Thiazol-2-Yl]Acetamide is a complex organic compound with the CAS registry number 330201-62-2. This compound belongs to the class of acetamides and features a unique combination of functional groups, including a phenoxy group, a thiazole ring, and a thiophene moiety. The presence of these structural elements contributes to its diverse chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

The molecular structure of CAS No. 330201-62-2 is characterized by a central acetamide group (-CONH-) that connects two distinct aromatic systems. On one side, the phenoxy group (-O-C6H4Cl) introduces electron-donating and withdrawing effects, influencing the compound's reactivity and solubility. On the other side, the thiazole ring (-S-C5H3N) with a thiophene substituent (-C4H3S) adds complexity to the molecule's electronic properties. This combination makes CAS No. 330201-62-2 a promising candidate for exploring novel chemical reactions and biological activities.

Recent studies have highlighted the potential of CAS No. 330201-62-2 as a bioactive compound with potential applications in drug discovery. Researchers have investigated its ability to inhibit specific enzymes and receptors, which could lead to the development of new therapeutic agents for diseases such as cancer, inflammation, and neurodegenerative disorders. The compound's unique structure allows for selective binding to target proteins, making it an interesting subject for further pharmacological studies.

In terms of synthesis, CAS No. 330201-62-2 can be prepared through a multi-step organic synthesis involving nucleophilic substitution, coupling reactions, and cyclization processes. The synthesis pathway typically begins with the preparation of intermediate compounds such as phenoxyacetic acid derivatives and thiazole precursors. These intermediates are then combined under specific reaction conditions to form the final product. The optimization of reaction conditions is crucial to ensure high yield and purity of the compound.

The physical properties of CAS No. 330201-62-2 include a melting point of approximately 155°C and a molecular weight of 407.8 g/mol. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties are essential for determining the compound's stability and bioavailability in preclinical studies.

From an environmental perspective, the biodegradability and toxicity of CAS No. 330201-62-2 are critical factors to consider during its development and application. Preliminary studies suggest that the compound exhibits moderate biodegradability under aerobic conditions, but further research is needed to assess its long-term impact on ecosystems. Regulatory agencies require comprehensive environmental risk assessments before this compound can be commercialized or used in large-scale applications.

In conclusion, CAS No. 330201-62- represents a significant advancement in organic chemistry due to its unique structure and potential applications in various industries. Continued research into its chemical properties, biological activities, and environmental impact will undoubtedly shed more light on its full potential as a valuable compound in modern science.

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